Cryphonectric acid
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Overview
Description
Cryphonectric acid is a natural product found in Cryphonectria parasitica with data available.
Scientific Research Applications
Biological Control of Chestnut Blight
Studies have demonstrated the effectiveness of using hypovirulent strains of "Cryphonectria parasitica" as a biological control method for chestnut blight. Martins, Castro, and Gouveia (2014) highlighted the application of hypovirulence in Portugal to control chestnut blight, showcasing the method's potential for large-scale field applications to enhance chestnut production (Martins, Castro, & Gouveia, 2014).
Genomic Insights
The genome sequencing of "Cryphonectria parasitica" has facilitated a deeper understanding of the fungus's pathogenic mechanisms and its interaction with mycoviruses for biological control. Crouch et al. (2020) reported the genome of "C. parasitica" EP155, enhancing the understanding of fungal vegetative incompatibility and its implications for biological control (Crouch et al., 2020).
Hypovirus Interactions
The interaction between "Cryphonectria parasitica" and hypoviruses is central to biological control strategies. Research by Hoegger et al. (2003) on the dissemination of hypovirus in a natural population of "C. parasitica" provided insights into the dynamics of biological control and the potential for hypoviruses to mitigate the impact of chestnut blight (Hoegger et al., 2003).
Novel Metabolites
Investigations into the secondary metabolites of "Cryphonectria parasitica" have uncovered compounds such as cryphonectric acid, which may offer new avenues for understanding and controlling chestnut blight. Arnone et al. (2002) identified this compound among other metabolites in a hypovirulent strain of "C. parasitica," providing a basis for exploring the role of these compounds in the fungus's biology and pathogenicity (Arnone et al., 2002).
Properties
Molecular Formula |
C15H10O8 |
---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
4-(4,6-dihydroxy-3-oxo-1H-2-benzofuran-1-yl)-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C15H10O8/c16-6-3-7-11(10(19)4-6)15(22)23-13(7)12-8(17)1-5(14(20)21)2-9(12)18/h1-4,13,16-19H,(H,20,21) |
InChI Key |
MYNCQCHJQQBWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2C3=C(C(=CC(=C3)O)O)C(=O)O2)O)C(=O)O |
Synonyms |
cryphonectric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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